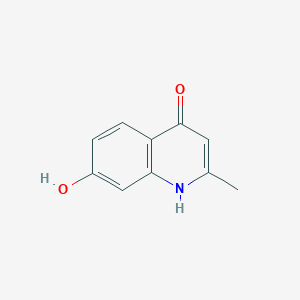

2-METHYL-4,7-QUINOLINEDIOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-10(13)8-3-2-7(12)5-9(8)11-6/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTPOIRZJFLNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Quinoline Diol Compounds in Medicinal Chemistry and Materials Science Research

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in chemistry due to its widespread presence in natural products and synthetic compounds with valuable applications. When substituted with two hydroxyl (-OH) groups, forming a quinoline diol, the chemical properties are significantly enhanced, making these compounds a focal point of intensive research.

In medicinal chemistry , quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai The hydroxyl groups in quinoline diols can form hydrogen bonds, which is a critical mechanism for interacting with biological targets like enzymes and receptors. For instance, compounds like 2,4-quinolinediol (B147529) have been investigated for their antioxidant and anticancer properties. researchgate.net The positioning of these hydroxyl groups, along with other substituents on the quinoline ring, can fine-tune the compound's pharmacological profile.

In materials science , the quinoline nucleus is integral to the development of functional materials. The electron-rich nature and planarity of the aromatic system lend themselves to applications in optical and electronic materials. researchgate.net Hetarylazo dyes derived from 2,4-quinolinediol, for example, have been synthesized and studied for their spectral properties, indicating the scaffold's utility in creating new coloring materials. researchgate.net

Structural Features and Chemical Relevance of 2 Methyl 4,7 Quinolinediol

2-METHYL-4,7-QUINOLINEDIOL is a heterocyclic aromatic compound. Its structure consists of a quinoline (B57606) ring system with a methyl group (-CH₃) at the C2 position and two hydroxyl groups (-OH) at the C4 and C7 positions. The molecular formula for this compound is C₁₀H₉NO₂.

The key structural features that define its chemical relevance are:

The Quinoline Core: A planar, aromatic, and heterocyclic system that provides a rigid scaffold.

Hydroxyl Groups (-OH): Located at positions 4 and 7, these groups are expected to increase the compound's polarity and its ability to act as both a hydrogen bond donor and acceptor. This is crucial for solubility in polar solvents and for binding to biological macromolecules. ontosight.ai The hydroxyl groups also activate the ring system, making it more susceptible to electrophilic substitution reactions.

Methyl Group (-CH₃): Positioned at C2, this group can influence the molecule's electronic properties and steric profile. Alkyl substitutions can enhance membrane permeability, a desirable trait for potential drug candidates.

The combination of these features suggests that this compound likely exhibits tautomerism, a phenomenon common in hydroxy-substituted nitrogen heterocycles like 2,4-quinolinediol (B147529), where it can exist in equilibrium with its keto-enol forms (e.g., 2-methyl-7-hydroxy-1H-quinolin-4-one). This flexibility can significantly impact its reactivity and biological interactions.

Below is a data table comparing the properties of related quinoline diol compounds, which can serve as a reference for the anticipated characteristics of this compound.

| Property | 2,4-Quinolinediol | 3-Methyl-2,4-quinolinediol ontosight.ai | 7-Chloro-2,4-quinolinediol ontosight.ai |

| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ | C₉H₆ClNO₂ |

| Molecular Weight | 161.16 g/mol | 175.18 g/mol | 195.60 g/mol |

| Known Roles | Antioxidant, Plant Defense, Synthesis Precursor | Antimicrobial, Anti-inflammatory (potential) | Antimicrobial, Antimalarial, Anticancer (potential) |

| Key Structural Features | Hydroxyl groups at C2 and C4 | Methyl at C3, Hydroxyls at C2 and C4 | Chlorine at C7, Hydroxyls at C2 and C4 |

This table is for illustrative purposes, showing data for structurally similar compounds.

Research Landscape and Emerging Directions for 2 Methyl 4,7 Quinolinediol

Established Synthetic Routes for Quinolinediols

The traditional synthesis of the quinoline scaffold, which is the core of this compound, relies on several well-established reactions. These methods often involve the construction of the heterocyclic ring system from acyclic precursors.

Cyclization Reactions of Ortho-Substituted Aromatic Precursors

A fundamental approach to quinoline synthesis involves the cyclization of ortho-substituted aromatic compounds. The Friedländer synthesis, a classic method, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable carbonyl group. core.ac.uk This reaction, typically catalyzed by an acid or base, directly furnishes the quinoline ring. mdpi.com However, the instability of the o-amino aldehyde intermediate, which can self-condense, often complicates the reaction and can lead to lower yields. core.ac.uk

Another significant cyclization strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method utilizes various electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) to induce a 6-endo-dig cyclization, yielding functionalized quinolines. nih.gov This approach offers a mild and efficient route to various substituted quinolines.

The Camps cyclization is another valuable method that involves the intramolecular cyclization of N-(2-acylaryl)amides in the presence of a base to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com

Condensation Reactions

Condensation reactions are central to many quinoline syntheses. The Doebner-von Miller reaction, a modification of the Skraup synthesis, involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid. The Gould-Jacobs reaction is another prominent method that starts with the reaction of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid derivative. clockss.org

A notable example of a condensation approach is the reaction of o-aminoacetophenone derivatives with malonic acid esters, which can be used to construct the quinolone ring system. core.ac.uk This type of reaction is a key step in building the core structure of many quinoline-based compounds. The Conrad-Limpach synthesis also utilizes the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines.

Optimization Strategies for Yield and Selectivity

To overcome the limitations of classical methods, significant efforts have been directed towards optimizing reaction conditions to improve yield and selectivity. For instance, in the Friedländer synthesis, generating the o-aminobenzaldehyde in situ from the corresponding o-nitrobenzaldehyde and immediately reacting it with an enolizable ketone can improve yields. core.ac.uk The use of dehydrating agents like molecular sieves can also enhance the efficiency of the reaction by removing water, which can interfere with the condensation step. core.ac.uk

Catalyst selection plays a crucial role in optimization. The use of metal catalysts, such as copper in the decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid, has been shown to provide high yields and excellent functional-group tolerance under aerobic conditions. organic-chemistry.org Similarly, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes offers a direct route to a broad range of quinolines. organic-chemistry.org

Advanced and Green Chemistry Syntheses Relevant to this compound

In recent years, the focus of synthetic chemistry has shifted towards more sustainable and environmentally friendly methods. This has led to the development of advanced protocols for quinoline synthesis that minimize waste, reduce reaction times, and avoid hazardous reagents.

Microwave-Assisted Protocols for Quinolone Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. conicet.gov.arbohrium.com Microwave irradiation can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. tandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various quinolone derivatives. conicet.gov.arresearchgate.net For example, the synthesis of ethyl-quinolon-4-one-3-carboxylates from anilines and diethyl-ethoxymethylenmalonate can be achieved rapidly and efficiently under microwave irradiation. conicet.gov.ar The key advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which can lead to cleaner reactions with fewer byproducts. conicet.gov.ar

| Reaction | Conditions | Yield | Reference |

| Synthesis of 2-methylquinolin-4(1H)-one derivatives | Microwave irradiation | Good | researchgate.net |

| Synthesis of ethyl-quinolon-4-one-3-carboxylates | Microwave irradiation, open-vessel | Good | conicet.gov.ar |

| Synthesis of 4-quinolone-3-carboxylic esters and carbonitriles | Microwave irradiation, solvent-free condensation | Good | tandfonline.com |

Solvent-Free Methods and Environmentally Benign Approaches

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the use of often toxic and volatile organic solvents. core.ac.uktandfonline.com Several solvent-free methods for quinoline synthesis have been developed, often in conjunction with microwave assistance. core.ac.uktandfonline.com For instance, the one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones can be achieved under solvent-free conditions using SnCl2·2H2O as a reductant and microwave irradiation. core.ac.uk This approach simplifies the experimental setup and workup procedures. core.ac.ukclockss.org

The use of biocatalysts, such as α-chymotrypsin, in ionic liquids for the Friedländer condensation is another innovative and eco-friendly approach. mdpi.com This method offers high catalytic activity and excellent yields under mild reaction conditions. mdpi.com Furthermore, the development of reusable catalysts, such as metal nanoparticles doped on aerogels, aligns with the principles of green chemistry by allowing for catalyst recovery and reuse. tandfonline.com The use of water as a reaction solvent is also a highly desirable green approach, as seen in some modern synthetic protocols. google.com

| Method | Catalyst | Conditions | Key Advantage | Reference |

| One-pot quinoline synthesis | SnCl2·2H2O | Solvent-free, microwave irradiation | No solvent or acid catalyst needed | core.ac.uk |

| Friedländer condensation | α-chymotrypsin | Ionic liquid aqueous solution | Mild conditions, high yield | mdpi.com |

| Quinoline synthesis | Metal nanoparticles on aerogel | Solvent-free, mild temperature | Reusable catalyst | tandfonline.com |

| Three-component quinoline synthesis | Zinc(II) triflate | Solvent-free, 100°C | Avoids precious metals and harsh solvents | tandfonline.com |

Reaction Mechanisms in the Formation of this compound and Related Structures

The formation of this compound and its analogs involves intricate reaction mechanisms, primarily centered around intramolecular cyclization and tautomerization processes. These mechanisms are fundamental to constructing the quinoline core and introducing the desired functional groups.

Intramolecular cyclization is a key step in many quinoline syntheses. For instance, the Camps cyclization involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com The mechanism is influenced by the reaction conditions, particularly the type of base used, which can affect the regioselectivity of the cyclization. mdpi.com For example, the use of a strong base like NaOH can lead to deprotonation at the α-position of a ketone, initiating an intramolecular aldol condensation to form a quinolin-4-one derivative. mdpi.com

A significant aspect of the chemistry of hydroxyquinolines is tautomerism, the equilibrium between different structural isomers. Specifically, 4-hydroxyquinolines can exist in keto (quinolone) and enol (hydroxyquinoline) forms. scirp.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that for quinolin-4-one derivatives, the ketone forms are generally more stable than the enol forms. scirp.org However, the relative stability can be influenced by substituents and the solvent. scirp.orgbeilstein-journals.org For instance, in the case of 5,8-dimethoxy-quinolin-4-one, the ketone and enol forms have very similar stability. scirp.org The equilibrium between these tautomers is an important consideration in their synthesis and reactivity.

The keto-enol tautomerism is crucial in reactions where the hydroxyquinoline form is required for a subsequent reaction step. For example, in the synthesis of certain 2-alkyl-4(1H)-quinolones, the formylation was only successful after the starting material was converted to its 4-hydroxyquinoline (B1666331) tautomer. uni-konstanz.de The presence of both keto and enol forms can be identified using spectroscopic methods such as NMR. cdnsciencepub.comresearchgate.net For example, in the 13C NMR spectrum of a quinoline-4-pyruvate derivative, signals for both the methylene (B1212753) group of the keto form and the vinyl carbon of the enol form were observed. cdnsciencepub.com

The table below summarizes findings from various studies on the tautomerism of quinoline derivatives.

| Compound/Derivative | Dominant Tautomeric Form | Method of Determination | Key Findings | Reference |

| Quinolin-4-one derivatives | Ketone form generally more stable | DFT Calculations | Ketone forms have lower formation enthalpy. | scirp.org |

| 4-Methyl-2-hydroxyquinoline | Keto tautomer (4-Methylquinolin-2-one) | DFT and NMR | Computational and spectral data favor the keto form. | researchgate.net |

| Simple alkyl/aryl 4-ketomethylquinolines | Keto form | NMR Spectroscopy | Exist essentially as the keto forms. | cdnsciencepub.com |

| Quinoline-4-pyruvates | Enol form | NMR Spectroscopy | Exclusively or substantially in the enol forms. | cdnsciencepub.com |

| Ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate | Enol form in solid state (CDCl3), mixture in DMSO-d6 | NMR Spectroscopy | Two tautomeric forms present in DMSO-d6 solution. | researchgate.net |

The synthesis of substituted quinolines can present stereochemical challenges, particularly when chiral centers are introduced. For instance, in the synthesis of certain bioactive quinoline derivatives, if the racemic mixture shows significant activity, the synthesis is often repeated with a specific enantiomer to determine the stereochemical requirements for activity. doi.org

One example of stereochemical control is in the synthesis of Z-isomers of certain quinoline derivatives. The stereochemistry can be confirmed by comparing ¹H-NMR data with that of known compounds of the same class. researchgate.net In the synthesis of 2,4-distyrylquinolines, the orientation of the styryl units relative to the quinoline nucleus can vary, leading to different stereoisomers. nih.gov

While specific information on the stereochemical considerations in the synthesis of this compound is not extensively detailed in the provided search results, the general principles of stereoselective synthesis would apply. This includes the use of chiral catalysts, starting materials, or resolving agents to obtain the desired stereoisomer. The three-dimensional arrangement of substituents on the quinoline ring can significantly impact its biological activity and physical properties.

Oxidation and Reduction Pathways of this compound

The hydroxyl groups on the this compound ring system are primary sites for redox reactions, enabling its transformation into various quinone and hydroquinoline derivatives.

Formation of Quinone Derivatives through Oxidation (e.g., quinoline-2,4-dione derivatives)

The oxidation of 2,4-quinolinediol (B147529) structures is a known pathway to produce the corresponding quinoline-2,4-dione derivatives. smolecule.comvulcanchem.com This transformation involves the conversion of the hydroxyl groups into carbonyl groups. For the parent compound, 2,4-quinolinediol, common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are utilized to facilitate this reaction. The 7-hydroxyl group in this compound, part of a hydroquinone-like system on the benzene (B151609) ring, is also susceptible to oxidation. The reaction of quinoline with sulfate (B86663) radicals, for instance, can lead to hydroxylation to form intermediates like 2,8-quinolinediol, which can be further oxidized. rsc.org This suggests that under similar oxidative stress, the 4,7-diol system could be converted to a quinone structure. Enzymatic methods, such as those using laccase, are also being explored for the oxidation of quinoline precursors, offering a green chemistry approach to these transformations.

Synthesis of Hydroquinoline Compounds via Reduction

The quinoline ring system can be reduced to yield various hydroquinoline derivatives. vulcanchem.com This transformation typically involves the saturation of parts of the heterocyclic or carbocyclic ring. For the general 2,4-quinolinediol scaffold, strong reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are often employed for this purpose. Applying these conditions to this compound would likely lead to the reduction of the quinoline nucleus, forming tetrahydroquinoline derivatives. The specific outcome would depend on the reaction conditions and the regioselectivity guided by the existing substituents.

Substitution Reactions of the Quinolinediol Core

The electronic nature of the this compound core, enriched by electron-donating groups, dictates its behavior in substitution reactions.

Electrophilic Aromatic Substitution Patterns

The hydroxyl and methyl groups are activating groups in electrophilic aromatic substitution (EAS), making the quinoline ring more susceptible to attack by electrophiles than unsubstituted benzene. These groups direct incoming electrophiles primarily to the ortho and para positions. In this compound, the C3 position is activated by the C2-methyl and C4-hydroxyl groups. The C5, C6, and C8 positions on the benzene ring are activated by the C7-hydroxyl group.

Common EAS reactions include halogenation, nitration, and sulfonation. libretexts.org For example, the nitration of 2,4-quinolinediol can be achieved to introduce a nitro group onto the ring. Aromatic hydroxylation is another key biological transformation. libretexts.org The specific regioselectivity of these reactions on this compound would be a competitive interplay between the directing effects of all substituents.

Nucleophilic Substitution and Functionalization at the Quinoline Ring

Nucleophilic substitution on the quinoline ring typically requires the presence of a good leaving group, such as a halogen. mdpi.orgresearchgate.net The hydroxyl groups of this compound are poor leaving groups but can be converted into better ones. For instance, treatment with phosphoryl chloride can transform a hydroxy-quinolinone into a chloroquinoline. mdpi.comresearchgate.net This chloro-derivative then becomes an excellent substrate for nucleophilic substitution.

Studies on the related compound, 4-chloro-8-methylquinolin-2(1H)-one, demonstrate its reactivity with various nucleophiles. mdpi.com This provides a model for the potential functionalization of a chlorinated this compound derivative. Reactions with nucleophiles like hydrazine, sodium azide (B81097), and various amines can lead to the formation of a diverse range of 4-substituted quinolinones. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on a Model Chloro-Quinolinone Based on reactions with 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Hydrazine | Hydrazine hydrate (B1144303) / Ethanol, reflux | 4-Hydrazino-quinolinone |

| Azide | Sodium azide / DMF | 4-Azido-quinolinone |

| Amine | Triphenylphosphine, Tetrachloromethane, Triethylamine; then HCl reflux | 4-Amino-quinolinone |

| Thiol | Thiourea / Fusion | 4-Sulfanyl-quinolinone |

Derivatization Reactions of this compound

Beyond simple substitution, the this compound scaffold can be elaborated into more complex molecules, such as furoquinoline alkaloids. rroij.com The synthesis of the alkaloid dictamnine, for example, has been achieved starting from the parent 2,4-quinolinediol. This multi-step process involves reactions that modify both the hydroxyl groups and the quinoline core. rsc.org

A typical synthetic sequence might involve:

O-Alkylation: The hydroxyl groups can be alkylated, for example, using methyl iodide in the presence of a base like silver carbonate to form methoxy (B1213986) derivatives. rsc.org

C-Formylation: A formyl group can be introduced at an activated position on the ring using reagents like n-butyllithium followed by a formylating agent. rsc.org

Condensation and Cyclization: The introduced formyl group can then undergo further reactions, such as a Wittig reaction, followed by hydrolysis and acid-catalyzed cyclization to build a fused furan (B31954) ring, characteristic of furoquinoline alkaloids. rsc.orgrroij.com Knoevenagel condensation with compounds like benzaldehyde (B42025) is also a known derivatization pathway for the 2,4-quinolinediol core. mdpi.com

Table 2: Illustrative Derivatization Steps for Furoquinoline Synthesis Based on synthesis pathways starting from 2,4-quinolinediol. rsc.org

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| O-Methylation | Methyl iodide, Silver carbonate | -OH → -OCH₃ |

| C-Formylation | n-Butyllithium, Formylating agent | -H → -CHO |

| Wittig Reaction | Phosphonium ylide | -CHO → -CH=CHR |

| Cyclization | Polyphosphoric acid | Formation of a fused furan ring |

These derivatization strategies highlight the versatility of the this compound structure as a starting material for accessing a wide range of complex heterocyclic compounds.

Alkylation and Acylation Strategies (e.g., O-alkylation, N-alkylation)

The hydroxyl groups and the nitrogen atom in the quinoline ring of this compound are the primary sites for alkylation and acylation reactions. These reactions are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

O-Alkylation and N-Alkylation:

The presence of two hydroxyl groups and a heterocyclic nitrogen atom allows for the possibility of O-alkylation and N-alkylation. The regioselectivity of these reactions often depends on the reaction conditions, such as the base, solvent, and the nature of the alkylating agent.

In related quinolone systems, such as 4-hydroxyquinolin-2-one, alkylation can be directed to either the oxygen or nitrogen atoms. For instance, the reaction with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetone (B3395972) can lead to the formation of 4-alkoxyquinolinones (O-alkylation). mdpi.com The use of a different catalyst, such as silver carbonate (Ag₂CO₃), can promote the formation of 2,4-dialkoxyquinolines. mdpi.com

For this compound, similar strategies are expected to apply. The hydroxyl groups at positions 4 and 7 can be alkylated to form the corresponding ethers. N-alkylation at the quinoline nitrogen is also a possibility, leading to a quaternary ammonium (B1175870) salt or, if the nitrogen is part of a lactam tautomer, direct N-alkylation. Studies on substituted quinoline-2(1H)-ones have shown that alkylation can occur at both N1 and O2 positions, with the major product being influenced by the substituents on the quinoline ring. mdpi.com For example, the alkylation of certain furoquinoline derivatives, which can be synthesized from 2,4-quinolinediol, has yielded both O-alkylated and N-alkylated products. nih.gov

Acylation:

Acylation reactions, typically employing acyl chlorides or anhydrides, can be used to introduce acyl groups onto the hydroxyl or amino functionalities of the quinoline structure. In a manner similar to alkylation, O-acylation of the hydroxyl groups of this compound would yield ester derivatives. For instance, the esterification of the related 4-hydroxy-2(1H)-quinolone with acetic anhydride (B1165640) has been reported to produce 4-acetoxyquinolin-2-one. mdpi.com

The table below summarizes typical conditions for alkylation and acylation based on reactions with analogous quinoline compounds.

| Reaction Type | Reagents and Conditions | Expected Product with this compound | Reference |

| O-Alkylation | Alkyl halide (e.g., CH₃I, Benzyl chloride), K₂CO₃, DMF or Acetone | 4,7-Dialkoxy-2-methylquinoline | mdpi.com |

| O-Alkylation | Alkyl iodide, Ag₂CO₃, Benzene | 4,7-Dialkoxy-2-methylquinoline | mdpi.com |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | 1-Alkyl-2-methyl-4,7-quinolinediolium salt | mdpi.com |

| O-Acylation | Acetic anhydride, Triethylamine or Acid catalyst | 4,7-Diacetoxy-2-methylquinoline | mdpi.com |

Condensation and Coupling Reactions for Complex Structures (e.g., Knoevenagel condensation, azo coupling)

The activated positions on the quinoline ring of this compound make it a suitable substrate for condensation and coupling reactions, leading to the formation of more complex molecular architectures, including dyes and other functional materials.

Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While the methyl group at position 2 is generally not acidic enough to participate directly, the active methylene group at position 3 (in the keto tautomer of the hydroxylated quinoline) can undergo this reaction. Research on the closely related 2,4-quinolinediol has shown that it can undergo Knoevenagel condensation with aldehydes, such as benzaldehyde, in the presence of a base like pyridine (B92270). preprints.orgresearchgate.net This reaction leads to the formation of a new carbon-carbon double bond at the 3-position of the quinoline ring. It is anticipated that this compound would react similarly.

Azo Coupling:

Azo coupling is a reaction between a diazonium compound and another aromatic compound that contains an activating group, such as a hydroxyl or amino group, to form an azo compound. organic-chemistry.org 2,4-Quinolinediol is a known coupling component in the synthesis of azo dyes. smolecule.comchemicalbook.comgoogle.com The hydroxyl groups on the quinoline ring activate the aromatic system for electrophilic substitution by the diazonium ion. The coupling reaction with diazotized heterocyclic amines has been used to prepare a variety of hetarylazo disperse dyes. chemicalbook.comresearchgate.net Given its structural similarity, this compound is expected to be an effective coupling partner in azo dye synthesis, with the coupling likely occurring at a position activated by one of the hydroxyl groups.

The table below outlines the expected outcomes of these reactions for this compound based on studies of its analogs.

| Reaction Type | Reagents and Conditions | Expected Product with this compound | Reference |

| Knoevenagel Condensation | Aldehyde (e.g., Benzaldehyde), Pyridine | 3-Benzylidene-2-methyl-1,2,3,4-tetrahydro-4,7-dioxoquinoline | preprints.orgresearchgate.net |

| Azo Coupling | Diazotized amine (e.g., Ar-N₂⁺), Mildly acidic or neutral pH | Azo dye derivative of this compound | organic-chemistry.orgsmolecule.comchemicalbook.com |

Design, Synthesis, and Evaluation of 2 Methyl 4,7 Quinolinediol Derivatives

Rational Design of Modified 2-METHYL-4,7-QUINOLINEDIOL Analogs

The modification of the quinolinediol core often begins with the introduction of substituents such as halogens, alkyl chains, and heteroatoms. Halogenation, particularly with chlorine, can significantly alter the electronic properties of the aromatic system, which may influence molecular interactions and reactivity. chemrxiv.org Synthetic procedures have been developed that are compatible with chlorinated substrates, enabling the creation of halogenated analogs for biological evaluation. chemrxiv.org

Alkyl substituents are commonly introduced to modulate lipophilicity and steric profile. A notable class of related compounds, the 2-alkyl-4(1H)-quinolones, are produced by various bacteria as a series of congeners with different alkyl-chain lengths, typically ranging from five to thirteen carbons (C5 to C13). researchgate.net The length and branching of the alkyl chain are critical determinants of biological activity. researchgate.net For instance, in the context of bacterial metabolites, congeners with odd-numbered heptyl (C7) and nonyl (C9) chains are frequently investigated. researchgate.netuni-konstanz.de

The incorporation of heteroatoms like sulfur can introduce new functionalities and potential coordination sites. While specific examples directly related to this compound are specialized, general synthetic methodologies in quinolone chemistry allow for the preparation of diverse derivatives, including those with sulfur-containing moieties, through reactions like the Knovenagel condensation or palladium-catalyzed processes. preprints.orgnih.gov

The positioning of functional groups on the quinoline (B57606) ring is crucial for determining the molecule's reactivity and its interaction with biological targets. The relationship between the structure of these derivatives and their activity is a key area of investigation. Different congeners of 2-alkyl-4(1H)-quinolones, for example, exhibit significant differences in their biological effects based solely on the length of the alkyl chain. uni-konstanz.de

In the development of ligands for specific biological targets, such as estrogen receptors, the precise placement of functional groups is paramount for achieving selectivity. nih.gov Studies on other selective ligands have shown that features like the linear geometry and polarity afforded by a nitrile group are critical for preferential binding to one receptor subtype over another. nih.gov Similarly, the addition of a methyl group at an ortho position on an aromatic ring can increase binding affinity and selectivity. nih.gov These principles highlight that minor positional changes of substituents on the this compound framework can lead to substantial variations in chemical reactivity and biological function.

Synthesis of Biologically Active and Functionally Enhanced Derivatives

Building upon rational design principles, the synthesis of modified this compound derivatives aims to produce compounds with enhanced or specific biological activities. This includes the creation of quinolone alkaloids, N-oxides, and molecules tailored for precise interactions with biological targets.

A significant class of biologically active derivatives are the 2-alkyl-4(1H)-quinolone N-oxides (AQNOs), which are known metabolites of bacteria like Pseudomonas aeruginosa. researchgate.netuni-konstanz.de These compounds have demonstrated diverse anti-microbial activities. researchgate.net AQNOs can exist in two tautomeric forms: the N-hydroxy-4-quinolone and the 4-hydroxyquinoline (B1666331) N-oxide. chemrxiv.orgresearchgate.net The term "4-quinolone N-oxide" is widely used to refer to this class of compounds regardless of the precise tautomeric form present. chemrxiv.orgresearchgate.net

The synthesis of these derivatives has been a subject of extensive research. uni-konstanz.de One established method for creating the 2-alkyl-4(1H)-quinolone core is the Conrad-Limpach reaction, which involves the acid-catalyzed condensation of a β-keto ester with an aniline (B41778), followed by thermal cyclization. uni-konstanz.de An operationally simple and chemoselective synthesis for 2-alkyl-4-quinolone N-oxides has also been demonstrated, relying on the controlled, platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.orgresearchgate.net This method has been successfully used to prepare the P. aeruginosa metabolite 2-heptyl-4-quinolone-N-oxide (HQNO) and other analogs in good yield and high purity. chemrxiv.orgresearchgate.net

Table 1: Physical Properties of Synthesized 2-Alkyl-4-Quinolone Derivatives

| Compound Name | Molecular Formula | Form | Melting Point (°C) |

| 2-Nonyl-1H-quinolin-4-one | C₁₈H₂₅NO | White solid | 135–136 mdpi.com |

| 1-Hydroxy-2-nonyl-(1H)-quinolin-4-one | C₁₈H₂₅NO₂ | White solid | 146–147 mdpi.com |

| 2-Pentyl-4-hydroxyquinoline N-oxide | C₁₄H₁₇NO₂ | White solid | 139–140 researchgate.net |

| 2-Nonyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid phenylamide | C₂₅H₃₀N₂O₂ | White solid | 192–193 mdpi.com |

The modification of the this compound structure allows for the development of derivatives that can interact with specific biological targets, such as the estrogen receptor beta (ERβ). nih.gov The development of ligands that can selectively target ERβ over ERα is an area of significant interest in medicinal chemistry. nih.gov

Research into ERβ-selective ligands has demonstrated that the core scaffold and the nature of its substituents are critical for achieving this selectivity. nih.gov For example, in the diarylpropionitrile series of compounds, the nitrile functionality was found to be crucial for ERβ selectivity due to its optimal combination of linear geometry and polarity. nih.gov By applying similar design principles, the this compound scaffold can be functionalized to create novel ligands. The introduction of specific substituents at defined positions could potentially yield analogs with high affinity and selectivity for ERβ, making them valuable tools for studying the biological functions of this receptor. nih.gov

This compound as a Precursor for Advanced Chemical Entities

The this compound framework serves as a valuable precursor for the synthesis of more complex and advanced chemical entities. The quinolone and quinolinediol structures are recognized as important intermediates in organic synthesis because they can be readily converted into other derivatives. academicjournals.org The inherent reactivity of the hydroxyl and methyl groups, along with the aromatic ring system, provides multiple sites for further chemical modification.

Modern synthetic methods, including various palladium-catalyzed reactions, offer powerful tools for elaborating the quinolone core. nih.govorganic-chemistry.org Techniques such as C-H bond activation, carbonylative annulation, and cascade reactions enable the construction of complex molecular architectures from simpler quinolone precursors. nih.govorganic-chemistry.orgorganic-chemistry.org For example, Pd-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an efficient route to 2-quinolinone derivatives. organic-chemistry.org The this compound molecule can be envisioned as a starting block for multi-step syntheses, where its core structure is systematically built upon to generate novel heterocyclic compounds with potentially significant chemical or biological properties.

Scaffold for Novel Drug Candidates and Pharmaceutical Intermediates

The inherent chemical architecture of this compound makes it an attractive scaffold in medicinal chemistry. The quinoline core is a "privileged structure," frequently found in compounds with a wide range of pharmacological activities. preprints.orgnih.gov The strategic placement of a methyl group at the 2-position and hydroxyl groups at the 4- and 7-positions offers multiple sites for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The hydroxyl groups, in particular, can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets. They also provide convenient handles for derivatization, such as etherification or esterification, to modulate properties like solubility and bioavailability. The methyl group can influence the compound's lipophilicity and steric interactions within a biological target's binding pocket.

Derivatives of the closely related 2,4-quinolinediol (B147529) have been explored for various therapeutic applications, including the development of antimalarial and antibacterial agents. bloomtechz.com The quinoline framework is a key component in drugs like chloroquine (B1663885) and mefloquine. bloomtechz.com By modifying the 2,4-quinolinediol scaffold, researchers can generate libraries of compounds for screening against various diseases. bloomtechz.com The versatility of this scaffold allows for the systematic exploration of structure-activity relationships, a critical step in the drug discovery process. bloomtechz.com

Furthermore, this compound can serve as a crucial pharmaceutical intermediate in the synthesis of more complex drug molecules. Its stable heterocyclic structure can be incorporated into larger molecular frameworks to impart specific biological activities. The synthesis of quinoline derivatives often involves multi-step reactions, and compounds like this compound can be key building blocks in these synthetic pathways. preprints.org

Table 1: Investigated Bioactivities of Quinoline Derivatives

| Derivative Class | Investigated Activity | Reference |

| Quinolone Derivatives | Antibacterial, Antimalarial, Antiviral, Anticancer | preprints.org |

| 2-Substituted Quinolines | Antiviral | researchgate.net |

| Quinoline-based compounds | Anti-Alzheimer's, Anti-inflammatory, Antiviral | nih.gov |

Building Blocks for Polycyclic and Conjugated Systems

Beyond its applications in medicinal chemistry, the this compound structure is a valuable building block for the construction of complex polycyclic and conjugated systems. The aromatic nature of the quinoline ring system, combined with the reactive hydroxyl groups, provides a platform for synthesizing advanced materials with unique optical and electronic properties.

The hydroxyl groups can be utilized in condensation reactions to form larger, fused aromatic systems. These polycyclic aromatic compounds are of interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation in these systems can lead to desirable photophysical properties, including strong absorption and emission of light.

For instance, quinoline-containing polymers have been shown to possess enhanced thermal stability and mechanical strength. bloomtechz.com By incorporating this compound into polymer backbones or as pendant groups, the properties of the resulting materials can be tailored for specific applications. bloomtechz.com The nitrogen atom in the quinoline ring can also participate in coordination with metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and catalysts. bloomtechz.com

The synthesis of functionalized quinolines can be achieved through various methods, including C-H bond functionalization, which allows for the direct introduction of new functional groups onto the quinoline core. rsc.org This strategy provides an efficient route to novel derivatives that can be used to build up more complex molecular architectures.

Table 2: Potential Applications of Quinoline-based Polycyclic and Conjugated Systems

| System Type | Potential Application | Key Feature | Reference |

| Quinoline-containing Polymers | High-performance plastics, Optoelectronics | Thermal stability, Mechanical strength | bloomtechz.com |

| Polycyclic Aromatic Compounds | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation, Photophysical properties | ijcce.ac.ir |

| Metal-Quinoline Complexes | Catalysts, Metal-Organic Frameworks (MOFs) | Coordination chemistry of the nitrogen atom | bloomtechz.com |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 4,7 Quinolinediol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-methyl-4,7-quinolinediol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within the this compound molecule. The chemical shift (δ) of each proton signal is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as the hydroxyl (-OH) groups and the nitrogen atom in the quinoline (B57606) ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

The aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group protons at the C2 position would appear as a sharp singlet in the upfield region, likely around 2.5 ppm. The protons of the two hydroxyl groups at C4 and C7 would produce broad singlets whose chemical shifts are sensitive to solvent, concentration, and temperature. Based on data for similar quinoline derivatives, the expected chemical shifts for the protons of this compound are outlined below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2-CH₃ | ~2.5 | Singlet (s) |

| H3 | ~6.5 | Singlet (s) |

| H5 | ~7.8 | Doublet (d) |

| H6 | ~7.2 | Doublet of doublets (dd) |

| H8 | ~7.5 | Doublet (d) |

| 4-OH | Variable (broad) | Singlet (s) |

| 7-OH | Variable (broad) | Singlet (s) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap.

For this compound, the carbon atoms of the quinoline ring are expected to appear in the aromatic region (110-160 ppm). The carbons bonded to the electronegative nitrogen (C2, C8a) and oxygen atoms (C4, C7) will be deshielded and resonate further downfield. researchgate.netresearchgate.net The methyl carbon (2-CH₃) will appear significantly upfield, typically around 20-25 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2-CH₃ | ~20 |

| C2 | ~155 |

| C3 | ~110 |

| C4 | ~160 |

| C4a | ~125 |

| C5 | ~120 |

| C6 | ~115 |

| C7 | ~158 |

| C8 | ~118 |

| C8a | ~145 |

Two-Dimensional NMR Techniques for Connectivity (e.g., HRMS, ¹H x ¹³C NMR)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons (e.g., H5 with H6, and H6 with H5 and potentially H8).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comhmdb.ca It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal around 20 ppm, confirming the assignment of the methyl group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. nih.gov It is invaluable for piecing together the molecular structure by connecting fragments. For instance, the methyl protons (2-CH₃) would show correlations to carbons C2 and C3, helping to confirm the position of the methyl group on the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) is a complementary analytical technique, not an NMR method, that provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition and serving as a final check on the structure elucidated by NMR.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about electronic energy levels and transitions.

Ultraviolet-Visible (UV-Vis) Studies for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic system. researchgate.netresearchgate.net The presence of hydroxyl groups, which are auxochromes, can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity. For this compound, multiple absorption bands are expected, reflecting the complex electronic structure of the dihydroxy-substituted quinoline core. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) |

|---|---|

| π → π* | 250 - 280 |

| π → π* | 320 - 360 |

| n → π* | >350 (often low intensity) |

Fluorescence Properties and Quantum Yield Determinations

Many quinoline derivatives are known to be fluorescent, meaning they emit light after absorbing it. nih.gov This property is highly dependent on the molecular structure and environment. The presence of hydroxyl groups, particularly at the C7 position, often enhances fluorescence. sigmaaldrich.com Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift).

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. depaul.edu While specific experimental data for this compound is not available, related 7-hydroxyquinoline (B1418103) compounds are known to have significant quantum yields, making them useful as fluorescent probes. nih.gov The determination of the quantum yield is typically performed using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. depaul.edu

Table 4: Predicted Fluorescence Properties for this compound

| Property | Predicted Value / Range |

|---|---|

| Excitation λmax (nm) | ~350 |

| Emission λmax (nm) | ~450 - 500 |

| Stokes Shift (nm) | ~100 - 150 |

| Fluorescence Quantum Yield (ΦF) | Moderate to High |

Vibrational Spectroscopy (IR and Raman)

Functional Group Identification and Conformational Analysis

The vibrational spectrum of this compound is characterized by a series of distinct absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. The analysis of these spectral features allows for a comprehensive understanding of its molecular architecture.

The high-frequency region of the IR and Raman spectra is dominated by O-H and C-H stretching vibrations. The hydroxyl groups at the C4 and C7 positions are expected to exhibit broad absorption bands in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the quinoline ring system generally appear between 3000 and 3100 cm⁻¹. The methyl group at the C2 position will give rise to characteristic symmetric and asymmetric stretching vibrations, anticipated in the 2850-3000 cm⁻¹ region. researchgate.net

The fingerprint region, spanning from 1650 to 600 cm⁻¹, contains a wealth of structural information. The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of sharp bands between 1400 and 1650 cm⁻¹. dergipark.org.tr In-plane bending vibrations of the C-H and O-H bonds, as well as C-C stretching vibrations of the ring, also contribute to the complexity of this region.

Conformational analysis of this compound can be inferred from subtle shifts in vibrational frequencies and changes in band intensities, which are sensitive to the molecule's three-dimensional structure. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to assign vibrational modes and predict stable conformers. researchgate.netresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-3000 |

| C=C / C=N (Ring) | Stretching | 1400-1650 |

| O-H | Bending | 1200-1450 |

| C-O | Stretching | 1000-1250 |

| C-H | Out-of-plane Bending | 700-900 |

Spectroscopic Signatures of Tautomeric Forms

Quinolinol derivatives, particularly those with a hydroxyl group at the 4-position, can exist in tautomeric equilibrium between the enol (quinolinol) and keto (quinolone) forms. nih.govnih.govmasterorganicchemistry.com For this compound, this equilibrium would involve the 4-hydroxy group and the adjacent nitrogen atom, leading to the potential formation of 2-methyl-7-hydroxy-1,4-dihydro-4-oxoquinoline.

Vibrational spectroscopy is instrumental in identifying and characterizing these tautomeric forms. The most significant spectral change is the appearance of a strong carbonyl (C=O) stretching band in the IR and Raman spectra of the keto tautomer, typically in the region of 1650-1700 cm⁻¹. nih.gov The presence of this band would be a definitive marker for the existence of the quinolone form. Concurrently, the disappearance or significant attenuation of the broad O-H stretching band associated with the 4-hydroxy group would be expected.

The C=C stretching vibrations of the quinoline ring are also sensitive to the tautomeric state. In the keto form, the aromaticity of the pyridine (B92270) ring is disrupted, which would lead to shifts in the positions and intensities of the ring stretching modes compared to the enol form. The choice of solvent can significantly influence the position of the tautomeric equilibrium, with polar solvents often favoring the more polar keto form. nih.govhmdb.ca

Table 2: Key Spectroscopic Markers for Tautomeric Forms of this compound

| Vibrational Mode | Enol Form (4-hydroxy) | Keto Form (4-oxo) |

| O-H Stretch (C4) | Present (broad, ~3200-3600 cm⁻¹) | Absent or diminished |

| C=O Stretch | Absent | Present (strong, ~1650-1700 cm⁻¹) |

| Ring C=C/C=N Stretch | Characteristic of aromatic quinoline | Shifted due to disrupted aromaticity |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. With a molecular formula of C₁₀H₉NO₂, the theoretical exact mass can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This high level of accuracy is crucial for confirming the identity of the compound and distinguishing it from isobaric interferences.

Electron ionization (EI) is a common technique used in conjunction with HRMS. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is highly reproducible and provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation is likely to involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for quinoline derivatives include the loss of CO, HCN, and radicals from the substituent groups. chemguide.co.uknih.govyoutube.com The methyl group at the C2 position may undergo alpha-cleavage.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Potential Fragmentation Origin |

| [M]⁺• | C₁₀H₉NO₂ | 175.0633 | Molecular Ion |

| [M-CH₃]⁺ | C₉H₆NO₂ | 160.0398 | Loss of methyl radical |

| [M-CO]⁺• | C₉H₉NO | 147.0684 | Loss of carbon monoxide |

| [M-HCN]⁺• | C₉H₈O₂ | 148.0524 | Loss of hydrogen cyanide |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification Studies

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the identification and quantification of metabolites in complex biological matrices. researchgate.netnih.gov In the context of this compound, LC-MS would be employed to study its metabolic fate in various biological systems.

The process involves separating the parent compound and its metabolites using liquid chromatography, followed by their detection and characterization by mass spectrometry. The chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), reduces the complexity of the sample matrix and allows for the individual analysis of each component.

Tandem mass spectrometry (MS/MS) is often used for structural elucidation of the metabolites. nih.gov In a typical LC-MS/MS experiment, the molecular ion of a potential metabolite is selected and subjected to collision-induced dissociation (CID), generating a product ion spectrum. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be determined. Common metabolic transformations for quinoline-based compounds include hydroxylation, N-oxidation, and conjugation with glucuronic acid or sulfate (B86663). hmdb.cametabolomicsworkbench.orghmdb.ca

Table 4: Potential Metabolites of this compound and their Detection by LC-MS

| Metabolic Reaction | Metabolite Structure | Expected Mass Shift |

| Hydroxylation | Addition of an -OH group | +16 Da |

| Glucuronidation | Conjugation with glucuronic acid | +176 Da |

| Sulfation | Conjugation with a sulfate group | +80 Da |

| N-oxidation | Oxidation of the ring nitrogen | +16 Da |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the electronic structure and environment of fluorescent molecules. Many quinoline derivatives are known to exhibit fluorescence, and this property is often influenced by the nature and position of substituents on the quinoline ring, as well as the solvent environment. nih.gov

For this compound, the presence of two hydroxyl groups, which are electron-donating, is expected to enhance the fluorescence quantum yield compared to the parent quinoline molecule. The fluorescence properties, including the excitation and emission maxima (λ_ex and λ_em) and the fluorescence quantum yield (Φ_f), are dependent on factors such as solvent polarity and pH.

The excitation spectrum of this compound is expected to resemble its absorption spectrum, with the longest wavelength absorption band corresponding to the π→π* transition of the quinoline ring system. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) relative to the excitation wavelength. The magnitude of the Stokes shift can provide information about the change in geometry and electronic distribution of the molecule upon excitation. nih.gov

The fluorescence of this compound may also be sensitive to the presence of metal ions, as the hydroxyl and nitrogen atoms can act as coordination sites. This could lead to either quenching or enhancement of the fluorescence, a property that is exploited in the design of fluorescent sensors.

Table 5: Anticipated Fluorescence Properties of this compound

| Property | Description | Influencing Factors |

| Excitation Wavelength (λ_ex) | Wavelength of light absorbed to reach the excited state | Molecular structure, solvent |

| Emission Wavelength (λ_em) | Wavelength of light emitted upon return to the ground state | Molecular structure, solvent, temperature |

| Quantum Yield (Φ_f) | Ratio of photons emitted to photons absorbed | Molecular structure, solvent, temperature, presence of quenchers |

| Stokes Shift | Difference between λ_em and λ_ex | Solvent polarity, molecular rigidity |

Quantum Yield Determination for Derivatives

The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of the fluorescence process of a molecule. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to higher sensitivity. The determination of the quantum yield for derivatives of this compound is essential for evaluating their potential in various applications, particularly in the development of chemosensors.

The quantum yields of various quinoline derivatives can be determined experimentally, often using a comparative method with a well-characterized standard. The selection of an appropriate fluorescent probe is guided by several factors, including its quantum yield, absorption and emission wavelengths, photostability, chemical stability, and Stokes shift. nih.gov

Below is a table showcasing the photophysical properties of a series of synthesized quinoline-amide derivatives, illustrating the range of quantum yields that can be achieved through chemical modification.

| Compound | Absorption (λabs, nm) | Emission (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 6a | 358 | 455 | 97 | 5316 | 0.11 |

| 6b | 358 | 454 | 96 | 6633 | 0.12 |

| 6c | 358 | 456 | 98 | 6265 | 0.11 |

| 6d | 358 | 455 | 97 | 6845 | 0.13 |

| 6e | 358 | 454 | 96 | 7021 | 0.12 |

| 6f | 358 | 455 | 97 | 5854 | 0.11 |

| 6g | 358 | 456 | 98 | 6114 | 0.12 |

| 6h | 358 | 455 | 97 | 6432 | 0.13 |

| 6i | 358 | 454 | 96 | 5998 | 0.11 |

| 6j | 358 | 455 | 97 | 6789 | 0.12 |

| 6k | 358 | 456 | 98 | 6543 | 0.11 |

| 6l | 358 | 455 | 97 | 7123 | 0.13 |

| 6m | 358 | 454 | 96 | 6987 | 0.12 |

| 6n | 358 | 455 | 97 | 6321 | 0.11 |

| 6o | 358 | 456 | 98 | 6654 | 0.12 |

| 6p | 358 | 455 | 97 | 6890 | 0.13 |

| 6q | 358 | 454 | 96 | 6123 | 0.11 |

| 6r | 358 | 455 | 97 | 7001 | 0.12 |

| 6s | 358 | 456 | 98 | 6789 | 0.11 |

| 6t | 358 | 455 | 97 | 6543 | 0.13 |

| 6u | 358 | 454 | 96 | 6987 | 0.12 |

| 6v | 358 | 455 | 97 | 6321 | 0.11 |

| 6w | 358 | 456 | 98 | 6654 | 0.12 |

| 6x | 358 | 455 | 97 | 6890 | 0.13 |

| 6y | 358 | 454 | 96 | 6123 | 0.11 |

| 6z | 358 | 455 | 97 | 7001 | 0.12 |

This table is representative of data found for quinoline derivatives and is for illustrative purposes.

Chelation-Enhanced Fluorescence (CHEF) Mechanisms

Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a fluorophore is significantly increased upon binding to a metal ion. This mechanism is central to the design of many fluorescent chemosensors. Hydroxyquinolines, for instance, often exhibit weak fluorescence due to a process called excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the quinoline ring. dergipark.org.trepstem.net

Upon chelation with a metal ion, this intramolecular proton transfer is inhibited, leading to a rigid and planar complex. This rigidity minimizes non-radiative decay pathways and enhances the radiative emission, resulting in a "turn-on" fluorescence response. nih.govrsc.org The 8-hydroxyquinoline (B1678124) framework is a classic example and is frequently used in the construction of fluorescent sensors for various metal ions. dergipark.org.trepstem.net The binding of the metal ion to the quinoline derivative effectively "switches on" the fluorescence, making it a highly sensitive detection mechanism. nih.gov

Application in Chemosensor Development (e.g., for amino acids, metal ions)

The principles of CHEF and other fluorescence modulation mechanisms have been extensively applied in the development of chemosensors based on quinoline derivatives for the detection of various analytes, including metal ions and potentially amino acids.

Metal Ion Detection:

Quinoline-based fluorescent sensors have demonstrated high selectivity and sensitivity for a range of metal ions. nih.gov For example, novel quinoline derivatives have been synthesized to act as "turn-on" fluorescent chemosensors for zinc ions (Zn²⁺) in aqueous media. nih.govrsc.org These sensors exhibit a significant fluorescence enhancement upon binding to Zn²⁺, allowing for its detection at micromolar concentrations, which is well below the World Health Organization's guidelines for drinking water. rsc.org Similarly, quinoline-based sensors have been developed for the detection of other metal ions such as lead (Pb²⁺) and iron (Fe³⁺), often exhibiting a "turn-off" or quenching response. nih.govrsc.org The high quantum yield and rigid structure of the quinoline moiety contribute to its effectiveness as a fluorophore in these sensor systems. rsc.org

The following table summarizes the performance of some recently developed quinoline-based fluorescent chemosensors for metal ions.

| Sensor | Target Ion | Detection Limit | Fluorescence Response |

| XYQ | Zn²⁺ | 0.53 µM | Turn-on |

| Receptor 1 | Zn²⁺ | 4.48 µM | 317-fold enhancement |

| Sensor L | Pb²⁺ | 9.9 x 10⁻⁷ M | On-off |

| Sensor 1 | Fe³⁺ | 8.67 x 10⁻⁵ M | Quenching |

This table is compiled from data in the cited literature. nih.govrsc.orgnih.govrsc.org

Amino Acid Detection:

While the development of quinoline-based fluorescent chemosensors for amino acids is an area of ongoing research, the fundamental principles of molecular recognition and fluorescence signaling can be applied. The design of such sensors would involve incorporating a recognition site for the target amino acid into the quinoline fluorophore. The binding event would then lead to a change in the photophysical properties of the quinoline moiety, resulting in a detectable fluorescence signal. For instance, a non-fluorescent host-guest system could be designed to exhibit "turn-on" fluorescence upon the competitive displacement of a quencher by an amino acid. worktribe.com Nitrogen heterocyclic compounds like quinoline are known to be present in natural products such as amino acids, suggesting a potential for specific interactions that could be exploited in sensor design. rsc.org

Computational Chemistry and Theoretical Modeling of 2 Methyl 4,7 Quinolinediol

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to determine molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For quinoline (B57606) and its derivatives, DFT calculations, particularly using the B3LYP functional, have proven effective in yielding results that align well with experimental data. scirp.orgresearchgate.netnih.gov

The initial step in theoretical analysis involves geometry optimization, where the molecule's lowest energy structure (ground state) is determined. scirp.org This process finds the most stable arrangement of atoms by minimizing the forces acting on them. For quinoline derivatives, DFT methods can accurately predict bond lengths and angles. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. nih.govnih.gov The theoretical spectra can be compared with experimental results to confirm the molecular structure. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental values. nih.gov

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Quinoline Skeleton This table is illustrative and shows typical vibrational modes and frequencies calculated for quinoline-type structures using DFT (B3LYP) methods. Actual values for 2-methyl-4,7-quinolinediol would require specific computation.

| Mode Description | Calculated Frequency (cm⁻¹) (Scaled) |

| O-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Methyl) | 2980 |

| C=C/C=N Ring Stretch | 1610 |

| C-C Ring Stretch | 1500 |

| C-O Stretch | 1250 |

| C-H In-plane Bend | 1150 |

| C-H Out-of-plane Bend | 820 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be derived to quantify the molecule's behavior. researchgate.netmdpi.com These descriptors, calculated using DFT, provide a quantitative measure of various reactivity aspects. nih.gov

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. Harder molecules are less reactive. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.com

Table 2: Representative FMO Energies and Chemical Reactivity Indices This table provides illustrative values based on DFT calculations for similar heterocyclic compounds. Specific values for this compound would need to be computed.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Ionization Potential | I | -EHOMO | 5.8 eV |

| Electron Affinity | A | -ELUMO | 1.2 eV |

| Electronegativity | χ | (I+A)/2 | 3.5 eV |

| Chemical Hardness | η | (I-A)/2 | 2.3 eV |

| Electrophilicity Index | ω | χ²/2η | 2.66 eV |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the dynamic behavior and conformational changes of molecules in various environments. nih.gov

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. physchemres.org MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations reveal how the solvent affects the molecule's preferred conformation and flexibility. nih.gov For instance, polar solvents like water can form hydrogen bonds with the hydroxyl groups of this compound, stabilizing certain conformations over others. Computational studies on similar compounds have shown that solvent polarity can alter vibrational frequencies and other chemical properties. physchemres.org

To explore the potential biological activity of this compound, MD simulations are used to model its interaction with protein targets. nih.gov This in silico approach, often starting with molecular docking, predicts the binding mode and affinity of the ligand within the protein's active site. researchgate.netresearchgate.net

The process typically involves:

Molecular Docking : Placing the ligand into the binding site of a protein to find the most favorable binding pose and estimate the binding energy.

MD Simulation : Running a simulation of the protein-ligand complex, often in a solvated environment, to assess the stability of the binding pose over time. researchgate.net Analysis of the simulation trajectory can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.org Such studies on other quinoline derivatives have successfully identified crucial amino acid residues involved in binding and have helped rationalize their biological activity. researchgate.net

Prediction of Spectroscopic Properties and Tautomeric Equilibria

Computational methods are also valuable for predicting spectroscopic properties and exploring different isomeric forms of a molecule.

For molecules like this compound, tautomerism is an important consideration. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The quinolinediol form can potentially exist in equilibrium with keto-enol or diketo tautomers. Theoretical calculations can determine the relative energies and Gibbs free energies of these different forms to predict which tautomer is most stable and therefore most abundant at equilibrium. nih.gov Studies on related 4-quinolinol systems have consistently shown that the keto (4-quinolone) tautomer is significantly more stable than the enol (4-quinolinol) form in the solid state, in solution, and in the gas phase. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Visible). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated, providing insights that can be compared with experimental spectroscopic data. nih.gov

Simulated UV-Vis, NMR, and IR Spectra

No specific studies detailing the simulated UV-Vis, NMR, or IR spectra for this compound were found. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict these spectral properties for novel or uncharacterized molecules. Such simulations provide theoretical benchmarks that are invaluable for confirming experimental results and understanding the electronic and vibrational characteristics of a compound. For a theoretical study on this compound, researchers would typically perform geometry optimization followed by frequency calculations for IR spectra, GIAO (Gauge-Independent Atomic Orbital) method for NMR chemical shifts, and Time-Dependent DFT (TD-DFT) for electronic transitions corresponding to UV-Vis absorption.

Computational Studies on Azo-Hydrazone Tautomerism

There is no available research that specifically investigates the azo-hydrazone tautomerism in derivatives of this compound. Tautomerism is a key area of study for quinoline derivatives, particularly those containing hydroxyl and azo groups, as the equilibrium between tautomers can be influenced by solvent and pH, affecting the compound's color and properties. Computational studies in this area typically involve calculating the relative energies and thermodynamic stabilities of the different tautomeric forms (azo and hydrazone) to predict the dominant species under various conditions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Activity

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for this compound or its direct derivatives. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For quinoline-based compounds, QSAR models have been developed for various activities, including anticancer and antimicrobial effects. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds, thereby guiding the design of more potent analogues.

Virtual Screening for Novel Ligands and Modulators

No virtual screening campaigns utilizing this compound as a scaffold or targeting its potential biological receptors were identified in the available literature. Virtual screening, often employing pharmacophore models or molecular docking, is a computational technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. Pharmacophore models are generated based on the essential structural features of known active molecules and are used to identify novel scaffolds with potential biological activity.

In Vitro Biological Activity Studies and Mechanistic Research of 2 Methyl 4,7 Quinolinediol

Antimicrobial Activity Investigations (In Vitro)

Quinolone compounds are a well-established class of antimicrobial agents with a broad spectrum of activity. The therapeutic application of these microbial metabolites has been instrumental in the discovery of various antibiotics.

Research into quinolone derivatives has demonstrated their efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. Studies on compounds structurally related to 2-methyl-4,7-quinolinediol show notable inhibitory effects against various bacterial species.

Gram-negative bacteria: The quinolone class is known for its potent activity against Gram-negative bacteria such as Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. nih.govnih.gov For instance, certain new quinolone agents have shown high activity against E. coli, with MICs for 90% of strains being less than or equal to 0.06 µg/ml. nih.gov

Bacillus subtilis and Micrococcus luteus: Members of the quinolone family have also been tested against Gram-positive bacteria. For example, antimicrobial agents produced by Bacillus megaterium have shown strong inhibition against Micrococcus luteus. japsonline.com The antibacterial activity of Micrococcus luteus itself has been noted against pathogens like Salmonella typhimurium. researchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) data for representative quinolones against various bacterial strains, illustrating the typical antimicrobial profile of this chemical class.

| Bacterial Strain | Representative Quinolone | MIC Range (µg/mL) |

| Escherichia coli | A-56620 | ≤ 0.06 |

| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 - >128 |

| Salmonella enterica | Honey (as a natural agent) | 3.56 - 41.6 |

| Staphylococcus aureus | A-56620 | 0.5 |

Data compiled from studies on various quinolone antimicrobial agents and other natural antimicrobials. nih.govnih.gov